4-amino-N-(3,4-dichlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
4-amino-N-(3,4-dichlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and is substituted with amino, dichlorophenyl, piperidinyl, and carboxamide groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3,4-dichlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[2,3-d]pyrimidine precursor, which can be synthesized through cyclization reactions involving suitable starting materials. The introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions, while the dichlorophenyl group can be introduced via electrophilic aromatic substitution. The final steps often involve amide bond formation and functional group modifications to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3,4-dichlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
4-amino-N-(3,4-dichlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Medicine: The compound has potential therapeutic applications, including as an anticancer, antiviral, or anti-inflammatory agent, depending on its biological activity and mechanism of action.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(3,4-dichlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Dichlorophenyl Substituted Compounds: Compounds with dichlorophenyl groups may exhibit similar aromatic substitution patterns and reactivity.
Piperidinyl Substituted Compounds: These compounds contain the piperidinyl group, which can influence their pharmacokinetic and pharmacodynamic properties.
Uniqueness
4-amino-N-(3,4-dichlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H20Cl2N6O2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-amino-N-(3,4-dichlorophenyl)-7-oxo-2-piperidin-1-yl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H20Cl2N6O2/c20-12-5-4-10(8-13(12)21)23-18(29)11-9-14(28)24-17-15(11)16(22)25-19(26-17)27-6-2-1-3-7-27/h4-5,8,11H,1-3,6-7,9H2,(H,23,29)(H3,22,24,25,26,28) |
InChI Key |
JGQLYAQGBYHMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C3C(CC(=O)NC3=N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N |
Origin of Product |
United States |
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